molecular formula C16H20BNO4 B578288 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate CAS No. 1256358-96-9

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate

Cat. No.: B578288
CAS No.: 1256358-96-9
M. Wt: 301.149
InChI Key: AETVWKXUGGMYGA-UHFFFAOYSA-N
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Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C16H20BNO4 and its molecular weight is 301.149. The purity is usually 95%.
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Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a boron-containing dioxaborolane group. The molecular formula is C15H22BNO4C_{15}H_{22}BNO_4, with a molecular weight of approximately 293.15 g/mol.

Research indicates that compounds with similar structures can exhibit a range of biological activities. The presence of the boron atom in the dioxaborolane ring is crucial for its interactions with biological targets. Boron-containing compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Key Biological Activities:

  • Kinase Inhibition : Compounds similar to this compound have been shown to inhibit kinases such as GSK-3β and IKK-β, which are pivotal in cell signaling and cancer progression .
  • Anti-inflammatory Effects : Studies have demonstrated that related compounds can reduce inflammatory markers in vitro. For instance, they have shown significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cell lines .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer types while sparing normal cells at lower concentrations .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Kinase InhibitionGSK-3β IC508 nM
Anti-inflammatoryNO ProductionDecreased by 50% at 1 µM
CytotoxicityCell Viability AssayIC50 values varied (20 - 1000 µM)

Case Studies

  • GSK-3β Inhibition Study : A recent study evaluated the inhibitory effects of various indole derivatives on GSK-3β. This compound was included as a candidate due to its structural similarity to known inhibitors. Results indicated potent inhibition comparable to established inhibitors like staurosporine .
  • Inflammation Model : In a model assessing neuroinflammation using BV-2 microglial cells, the compound significantly reduced pro-inflammatory cytokines at low concentrations without affecting cell viability .

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-11-8-10(14(19)20-5)6-7-12(11)18-13/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETVWKXUGGMYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681931
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-96-9
Record name 1H-Indole-5-carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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